molecular formula C12H9BO3 B1590063 Dibenzo[b,d]furan-2-ylboronic acid CAS No. 402936-15-6

Dibenzo[b,d]furan-2-ylboronic acid

Cat. No. B1590063
M. Wt: 212.01 g/mol
InChI Key: DSSBJZCMMKRJTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09150551B2

Procedure details

Into a 500-mL three-neck flask was put 5.0 g (17 mmol) of 2-iodedibenzofuran, and the air in the flask was replaced with nitrogen. Into this flask was added 150 mL of tetrahydrofuran (THF), and this solution was cooled to −80° C. Then, 13 mL (20 mmol) of n-butyllithium (a 1.6 mol/L hexane solution) was dripped into this solution with a syringe. After the dripping, this solution was stirred at the same temperature for 1 hour. After the solution was stirred, to this solution was added 2.8 mL (25 mmol) of trimethyl borate, and the mixture was stirred for about 15 hours while the temperature of the mixture was being brought back to room temperature. After the stirring, about 50 mL of dilute hydrochloric acid (1.0 mol/L) was added to this solution, followed by stirring for 1 hour. After the stirring, the aqueous layer of this mixture was extracted with ethyl acetate, and the solution of the extract was combined with the organic layer, and washed with a saturated aqueous solution of sodium hydrogen carbonate and saturated brine. The organic layer was dried with magnesium sulfate. After the drying, the mixture was filtered. The obtained filtrate was concentrated, so that a pale brown solid was obtained. This solid was recrystallized with toluene/hexane to give 2.0 g of a white powder, which was the objective substance, in 55% yield. The synthesis scheme of Step 2 is shown in (a-2).
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
2.8 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Yield
55%

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1.[CH2:6]([Li])[CH2:7][CH2:8][CH3:9].[B:11]([O:16]C)(OC)[O:12]C.Cl>CCCCCC>[CH:6]1[C:3]2[C:4]3[CH:2]=[CH:3][CH:4]=[CH:5][C:5]=3[O:1][C:2]=2[CH:9]=[CH:8][C:7]=1[B:11]([OH:16])[OH:12]

Inputs

Step One
Name
Quantity
150 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
13 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Three
Name
Quantity
2.8 mL
Type
reactant
Smiles
B(OC)(OC)OC
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-80 °C
Stirring
Type
CUSTOM
Details
After the dripping, this solution was stirred at the same temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 500-mL three-neck flask was put
STIRRING
Type
STIRRING
Details
After the solution was stirred, to this solution
STIRRING
Type
STIRRING
Details
the mixture was stirred for about 15 hours while the temperature of the mixture
Duration
15 h
CUSTOM
Type
CUSTOM
Details
was being brought back to room temperature
STIRRING
Type
STIRRING
Details
by stirring for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
After the stirring, the aqueous layer of this mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
washed with a saturated aqueous solution of sodium hydrogen carbonate and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
After the drying, the mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
The obtained filtrate was concentrated, so that a pale brown solid
CUSTOM
Type
CUSTOM
Details
was obtained
CUSTOM
Type
CUSTOM
Details
This solid was recrystallized with toluene/hexane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1=C(C=CC=2OC3=C(C21)C=CC=C3)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.